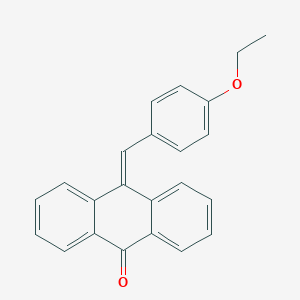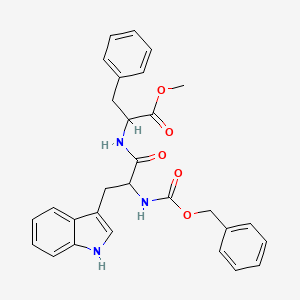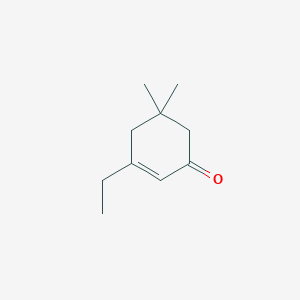
N-Phenyl-N'-piperonylidene-1,4-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de la N-Phényl-N’-pipéronyllidène-1,4-phénylènediamine implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction de la 4-aminodiphénylamine avec le pipéronal en présence d'un catalyseur acide . Les conditions réactionnelles exigent souvent des températures contrôlées et des solvants spécifiques pour assurer la pureté et le rendement du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
La N-Phényl-N’-pipéronyllidène-1,4-phénylènediamine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Elle peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions utilisés. Par exemple, l'oxydation peut produire des dérivés de quinone, tandis que la réduction pourrait produire des dérivés d'amine .
Applications de la recherche scientifique
La N-Phényl-N’-pipéronyllidène-1,4-phénylènediamine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme réactif en synthèse organique et comme intermédiaire dans la production d'autres molécules complexes.
Biologie : Les propriétés structurales du composé le rendent utile dans l'étude des interactions enzymatiques et de la liaison des protéines.
Médecine : Des recherches sur ses applications thérapeutiques potentielles sont en cours, en particulier dans le développement de nouveaux produits pharmaceutiques.
Industrie : Elle est utilisée dans la fabrication de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel la N-Phényl-N’-pipéronyllidène-1,4-phénylènediamine exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant à des changements dans les fonctions cellulaires. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'elles impliquent l'inhibition enzymatique et la modulation des voies de transduction du signal .
Applications De Recherche Scientifique
N-Phenyl-N’-piperonylidene-1,4-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-Phenyl-N’-piperonylidene-1,4-phenylenediamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they are believed to involve enzyme inhibition and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
La N-Phényl-N’-pipéronyllidène-1,4-phénylènediamine peut être comparée à d'autres composés similaires tels que :
N-Phényl-1,4-phénylènediamine : Ce composé a une structure similaire mais n'a pas le groupe pipéronyllidène, ce qui peut affecter sa réactivité et ses applications.
N-Isopropyl-N'-phényl-1,4-phénylènediamine : Connu pour son utilisation comme antiozonant dans les caoutchoucs, ce composé a des substituants différents qui influencent son comportement chimique.
Propriétés
Numéro CAS |
94543-01-8 |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-ylmethylideneamino)-N-phenylaniline |
InChI |
InChI=1S/C20H16N2O2/c1-2-4-17(5-3-1)22-18-9-7-16(8-10-18)21-13-15-6-11-19-20(12-15)24-14-23-19/h1-13,22H,14H2 |
Clé InChI |
JHBTTYDVTALAAD-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)

![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)


